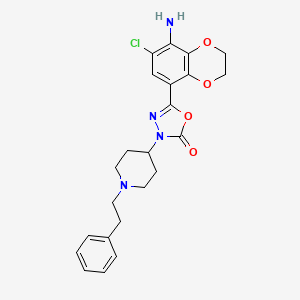
Capeserod
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Capeserod is a selective partial agonist of the serotonin type 4 receptor. It has been studied for its potential to enhance cognition, learning, and memory, as well as its antidepressant effects . Initially developed by Sanofi, it was later repurposed by First Wave BioPharma for gastrointestinal therapy .
Preparation Methods
Capeserod is synthesized through a multi-step process involving the formation of a benzodioxanoxadiazolone derivative. The synthetic route includes the reaction of 5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl with 1-(2-phenylethyl)piperidin-4-yl and 1,3,4-oxadiazol-2-one . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure purity and yield.
Chemical Reactions Analysis
Capeserod undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Capeserod’s unique structure makes it a valuable compound for studying receptor-ligand interactions.
Biology: It has been used in research to understand the role of serotonin type 4 receptors in biological processes.
Medicine: This compound has shown promise in enhancing cognition, learning, and memory, as well as possessing antidepressant effects.
Mechanism of Action
Capeserod exerts its effects by selectively binding to and activating the serotonin type 4 receptors. This activation leads to a cascade of intracellular events that enhance cognitive functions and exhibit antidepressant effects . In the gastrointestinal tract, the activation of these receptors promotes gastric emptying, decreases esophageal reflux, and enhances intestinal peristalsis .
Comparison with Similar Compounds
Capeserod is unique in its selective partial agonist activity at the serotonin type 4 receptor. Similar compounds include:
Tegaserod: Another serotonin type 4 receptor agonist used for irritable bowel syndrome.
Prucalopride: A selective serotonin type 4 receptor agonist used for chronic constipation.
Mosapride: A gastroprokinetic agent that acts as a serotonin type 4 receptor agonist.
Properties
CAS No. |
769901-96-4 |
|---|---|
Molecular Formula |
C23H25ClN4O4 |
Molecular Weight |
456.9 g/mol |
IUPAC Name |
5-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-[1-(2-phenylethyl)piperidin-4-yl]-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C23H25ClN4O4/c24-18-14-17(20-21(19(18)25)31-13-12-30-20)22-26-28(23(29)32-22)16-7-10-27(11-8-16)9-6-15-4-2-1-3-5-15/h1-5,14,16H,6-13,25H2 |
InChI Key |
MDBNTXARNGRHEV-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2C(=O)OC(=N2)C3=CC(=C(C4=C3OCCO4)N)Cl)CCC5=CC=CC=C5 |
Canonical SMILES |
C1CN(CCC1N2C(=O)OC(=N2)C3=CC(=C(C4=C3OCCO4)N)Cl)CCC5=CC=CC=C5 |
Synonyms |
5-(8-amino-7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-(1-(2-phenylethyl)-4-piperidinyl)-1,3,4-oxadiazol-2(3H)-one SL 65.0155 SL-65.0155 SL65.0155 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


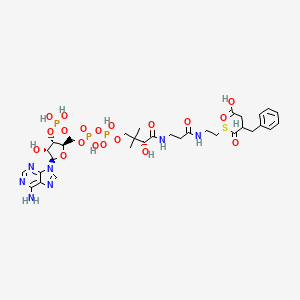

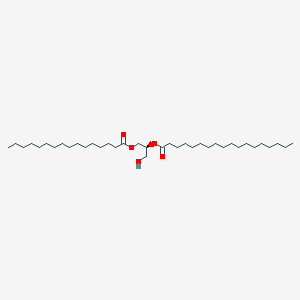
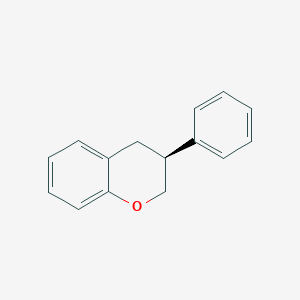
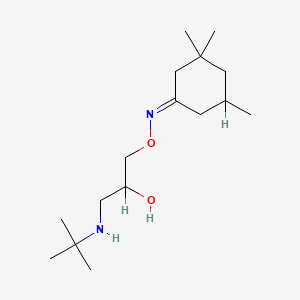

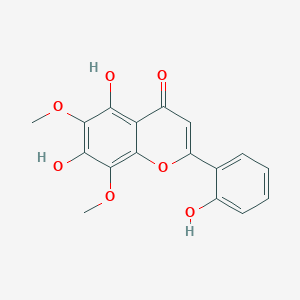
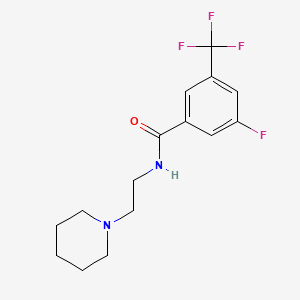
![(2S)-3-[4-[2-(1,3-benzoxazol-2-yl-methylamino)ethoxy]phenyl]-2-(2,2,2-trifluoroethoxy)propanoic acid](/img/structure/B1243165.png)


![(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B1243170.png)
![(4S)-5-[[2-(3-carboxypropylamino)-5-methyl-4-oxo-3,1-benzoxazin-7-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B1243171.png)
![[(4E)-7,10-dihydroxy-2-[(2E,4E)-7-hydroxy-7-[3-(3-methoxypentan-2-yl)oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate](/img/structure/B1243172.png)
